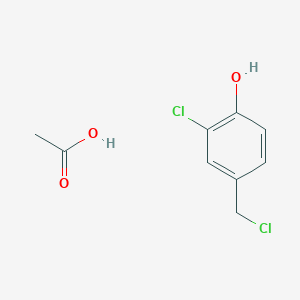
(Cyclopent-1-en-1-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopent-1-en-1-yl)(triethoxy)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopentene ring attached to a silicon atom, which is further bonded to three ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-1-en-1-yl)(triethoxy)silane typically involves the reaction of cyclopentene with triethoxysilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where cyclopentene reacts with triethoxysilane in the presence of a platinum-based catalyst under mild conditions. This reaction proceeds smoothly to yield the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopent-1-en-1-yl)(triethoxy)silane undergoes various chemical reactions, including:
Substitution: The ethoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, mild temperatures (25-50°C), and inert atmosphere (e.g., nitrogen or argon).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids, typically at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base (e.g., sodium hydroxide) and under reflux conditions.
Major Products Formed
Hydrosilylation: this compound.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Cyclopent-1-en-1-yl)(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a coupling agent to improve the adhesion between organic and inorganic materials.
Wirkmechanismus
The mechanism of action of (Cyclopent-1-en-1-yl)(triethoxy)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by the catalyst. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages. These reactions are crucial for the formation of hybrid materials and functionalized silanes .
Vergleich Mit ähnlichen Verbindungen
(Cyclopent-1-en-1-yl)(triethoxy)silane can be compared with other similar compounds such as:
Triethoxysilane: Lacks the cyclopentene ring, making it less versatile in organic synthesis.
Cyclopent-1-en-1-ylboronic acid: Contains a boron atom instead of silicon, leading to different reactivity and applications.
Tris(cyclopent-1-en-1-yloxy)(ethenyl)silane: Contains multiple cyclopentene rings and an ethenyl group, offering different properties and uses in materials science.
This compound stands out due to its unique combination of a cyclopentene ring and triethoxysilane moiety, providing a balance of reactivity and stability that is valuable in various chemical processes and applications.
Eigenschaften
CAS-Nummer |
89561-34-2 |
|---|---|
Molekularformel |
C11H22O3Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
cyclopenten-1-yl(triethoxy)silane |
InChI |
InChI=1S/C11H22O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h9H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
IMFMUWJYTDUSIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CCCC1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)

![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)



![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)


![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)

![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
